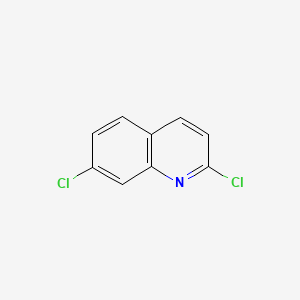
9-Phenanthrylmagnesiumbromid
Übersicht
Beschreibung
9-Phenanthrylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules .
Wissenschaftliche Forschungsanwendungen
9-Phenanthrylmagnesium bromide is used extensively in scientific research, including:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: For the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
9-Phenanthrylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. The primary targets of 9-Phenanthrylmagnesium bromide are electrophilic carbon atoms in organic molecules, where it acts as a nucleophile.
Mode of Action
The mode of action of 9-Phenanthrylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of an organic molecule . This results in the formation of a new carbon-carbon bond, leading to the synthesis of a wide range of organic compounds.
Biochemical Pathways
The Grignard reaction, which involves the use of 9-Phenanthrylmagnesium bromide, is a key step in various biochemical pathways for the synthesis of complex organic molecules . For instance, it can be used to prepare 9-alkyl and 9-arylthiophenanthrenes by reacting with alkyl or aryl thiol compounds .
Pharmacokinetics
It’s worth noting that grignard reagents, including 9-phenanthrylmagnesium bromide, are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The result of the action of 9-Phenanthrylmagnesium bromide is the formation of new organic compounds. For example, it can react with acetophenone to produce 1-(9-Phenanthryl)-1-phenylethanol (carbinol) .
Action Environment
The action of 9-Phenanthrylmagnesium bromide is highly dependent on the environment. It requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent reaction with water or oxygen . The reaction is usually performed in solvents like diethyl ether or tetrahydrofuran (THF), which can stabilize the Grignard reagent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Phenanthrylmagnesium bromide is typically prepared by reacting magnesium turnings with 9-bromophenanthrene under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the preparation involves the use of large-scale reactors equipped with efficient stirring mechanisms and temperature control systems. The reaction mixture is often refluxed to ensure complete conversion of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Phenanthrylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in an ether solvent.
Substitution Reactions: Often carried out in the presence of a catalyst such as copper(I) iodide.
Coupling Reactions: Requires the presence of a palladium catalyst.
Major Products Formed:
Alcohols: From reactions with aldehydes or ketones.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with various electrophiles
Vergleich Mit ähnlichen Verbindungen
- Phenylmagnesium bromide
- 2-Naphthylmagnesium bromide
- 1-Naphthylmagnesium bromide
Comparison: While all these compounds are Grignard reagents and share similar reactivity, 9-Phenanthrylmagnesium bromide is unique due to its phenanthrene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of polycyclic aromatic compounds .
Eigenschaften
IUPAC Name |
magnesium;9H-phenanthren-9-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9.BrH.Mg/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-9H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYSGLNTEAQBIV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


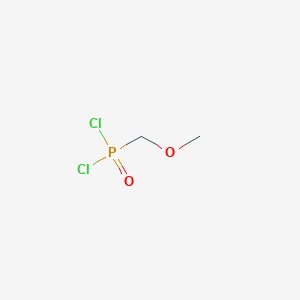

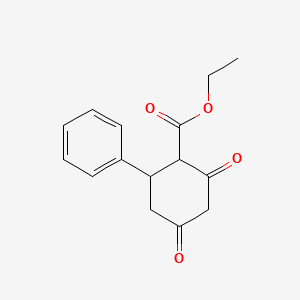
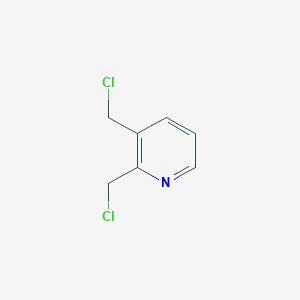
![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)

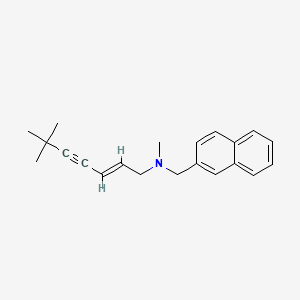
![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)

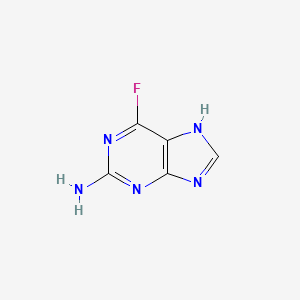
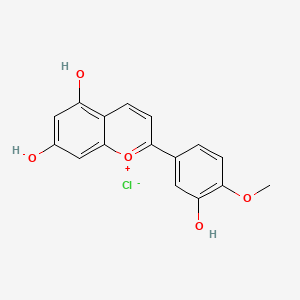
![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)

